Xanthine Oxidase Competitive Inhibition: Potency Comparison Against Clinical Inhibitors
This compound competitively inhibits bovine xanthine oxidase with Ki = 820 nM [1]. This places it in a moderate potency range: approximately equipotent to allopurinol (Ki ≈ 1,000 nM, mixed-type) but ~1,400-fold less potent than febuxostat (Ki = 0.6 nM, mixed-type) in the same bovine milk XO system [2][3]. The competitive mechanism indicates direct competition with the xanthine substrate at the active site, distinct from the mixed-type inhibition of allopurinol and febuxostat.
| Evidence Dimension | Xanthine oxidase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 820 nM (competitive) |
| Comparator Or Baseline | Allopurinol: Ki ≈ 1,000 nM (mixed-type); Febuxostat: Ki = 0.6 nM (mixed-type) |
| Quantified Difference | ~1.2× more potent than allopurinol; ~1,370× less potent than febuxostat |
| Conditions | Bovine milk xanthine oxidase; substrate xanthine; preincubation 10 min; spectrophotometric detection (BindingDB assay ID linked to ChEMBL3310952) |
Why This Matters
For XO-related research, this compound provides a competitive-inhibition tool compound with potency comparable to allopurinol but a distinct inhibition mechanism, enabling orthogonal mechanistic studies.
- [1] BindingDB Entry BDBM50237977 / ChEMBL CHEMBL3310952. Affinity Data: Ki = 820 nM, competitive inhibition of bovine xanthine oxidase. View Source
- [2] BindingDB Entry BDBM50016784 (Allopurinol). Ki = 1,000 nM, mixed-type inhibition of bovine milk xanthine oxidase. View Source
- [3] Takano, Y.; et al. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase. Life Sci. 2005, 76 (16), 1835–1847. Ki = 0.6 nM. View Source
